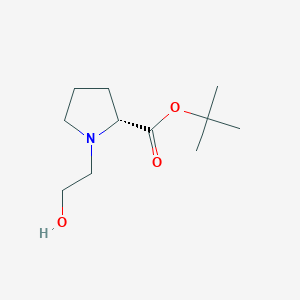![molecular formula C11H13BrN2O2 B1407096 N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine CAS No. 1555637-55-2](/img/structure/B1407096.png)
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine (NBNPC) is an organic compound belonging to the cyclobutanamine family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound is a mono-brominated cyclobutanamine, with a bromine atom substituted at the 5-position of the nitrophenyl ring. NBNPC is a highly reactive compound with a wide range of potential applications in the laboratory and in research.
Aplicaciones Científicas De Investigación
Synthetic Applications and Reaction Mechanisms :
- The compound has been utilized in chemical reactions yielding cycloheptatriene derivatives, which can transform into arcyriacyanin-type alkaloids. This process involves heptatrienyl–cycloheptadienyl anion rearrangement and a 1,5-sigmatropic shift, resulting in more stable cycloheptatriene derivatives (Mayer et al., 2004).
Chemical Reactivity and Synthesis :
- A related study explored the synthesis and toxicity assessment of 3-oxobutanamides, demonstrating that certain derivatives did not exhibit significant toxicity at lower concentrations but showed toxicity at higher concentrations (Razzaghi-Asl et al., 2017).
- Another study synthesized N-alkyl derivatives of o-, m-, and p-nitro (E)-4-azachalcones, showing good antimicrobial activity against test micro-organisms and high antioxidant activity (Yaylı et al., 2006).
Photochemistry and Optical Properties :
- A research focusing on a new class of fluorophores, indolizino[3,2-c]quinolines, highlighted the potential of similar compounds for use as fluorescent probes in aqueous systems. This study utilized 2-methylpyridines with 2-bromo-2'-nitroacetophenone, yielding compounds with desirable optical properties (Park et al., 2015).
Medicinal Chemistry Applications :
- In medicinal chemistry, similar compounds have been explored for antiviral activity. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated significant antiretroviral activity, highlighting the potential medicinal applications of such compounds (Hocková et al., 2003).
Green Synthesis and Inhibitory Activities :
- A study reported the green synthesis of a Schiff base compound and its urease inhibitory activity, indicating the potential for similar compounds in medicinal and agricultural applications (Zulfiqar et al., 2020).
Propiedades
IUPAC Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-5-11(14(15)16)8(6-9)7-13-10-2-1-3-10/h4-6,10,13H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVAJYAVFFGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)
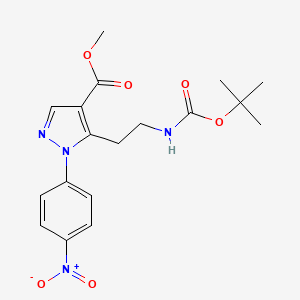

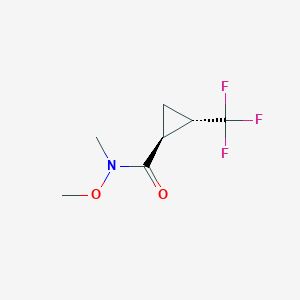
![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)
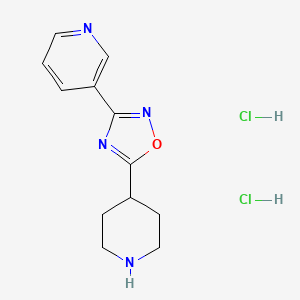
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)
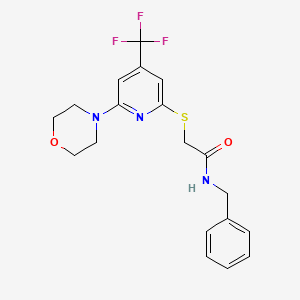
![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
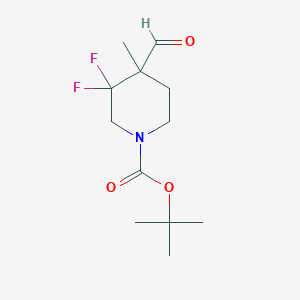
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
